molecular formula C4H2BrNO2S B2610400 4-Bromoisothiazole-5-carboxylic acid CAS No. 88982-81-4

4-Bromoisothiazole-5-carboxylic acid

Cat. No.: B2610400
CAS No.: 88982-81-4
M. Wt: 208.03
InChI Key: XIAKLOIPEFTZAT-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to an isothiazole ring. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound is particularly interesting due to its potential use as a synthetic intermediate in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoisothiazole-5-carboxylic acid can be synthesized through the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at approximately 0°C. This reaction yields the carboxylic acid product in high yields (99%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents under controlled conditions to ensure high purity and yield. The process typically involves multiple steps, including purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Nitrite and Trifluoroacetic Acid: Used in the synthesis of the compound from its carboxamide precursor.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation and reduction reactions.

Major Products Formed

    Substituted Isothiazoles: Products formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with other aromatic compounds.

Scientific Research Applications

4-Bromoisothiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromoisothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with essential biochemical processes in microorganisms and cancer cells. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoisothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse biologically active molecules.

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKLOIPEFTZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-81-4
Record name 4-bromo-1,2-thiazole-5-carboxylic acid
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